Bromure de diméthylditetradecylammonium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethylditetradecylammonium bromide and related compounds often involves quaternization reactions, where tertiary amines react with alkyl halides. For example, dimethylallylamine bromide quaternary ammonium salts were synthesized using dimethylallylamine and bromoalkane, highlighting the role of reaction conditions such as temperature, reactant ratio, and solvents in achieving high yields of the target product (Ru Yang, 2011).

Molecular Structure Analysis

X-ray diffraction and Raman spectroscopy have been utilized to characterize the molecular structure of compounds related to dimethylditetradecylammonium bromide. The structure of dimethylammonium bromide in solutions suggests a preference for ion pairs with equivalent NH protons and two hydrogen bonds forming a stable four-membered ring, indicative of the complex interactions and stable conformations possible within similar compounds (N. S. Golubev & S. F. Bureiko, 1991).

Chemical Reactions and Properties

Quaternary ammonium compounds like dimethylditetradecylammonium bromide participate in a variety of chemical reactions, often serving as catalysts or reactants. For instance, (Chloro-phenylthio-methylene)dimethylammonium chloride has been used for selective chlorination and bromination of primary alcohols, demonstrating the reactivity of such compounds under mild conditions (L. Gomez et al., 2000).

Physical Properties Analysis

The physical properties of dimethylditetradecylammonium bromide, such as solubility and phase behavior, can be inferred from studies on similar compounds. For instance, the surface and solution properties of dihexadecyl dimethylammonium bromide have been extensively studied, revealing insights into the adsorption behavior and solution aggregate microstructure of dichain cationic surfactants (I. Tucker et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are crucial in understanding the applications of dimethylditetradecylammonium bromide. Studies on the interaction of antigens with dimethyldioctadecylammonium bromide show how these compounds can form stable complexes with other molecules, suggesting potential applications in biochemical and medicinal fields (F. Baechtel & M. Prager, 1982).

Applications De Recherche Scientifique

Électrophorèse capillaire de complexes protéines-colorants

Le bromure de diméthylditetradecylammonium peut être utilisé pour enrober la colonne capillaire utilisée dans l'électrophorèse capillaire des complexes protéines-colorants . Ce revêtement semi-permanent est peu coûteux, facile à assembler sur la colonne et permet une meilleure résolution des pics et un meilleur contrôle du flux électroosmotique .

Préparation de liposomes sensibles au pH

Ce composé peut être utilisé pour préparer des liposomes sensibles au pH à base de Fe-porphyrine, applicables dans la délivrance de médicaments . Ces liposomes peuvent libérer leur contenu lorsque le pH change, ce qui les rend utiles pour la délivrance ciblée de médicaments.

Préparation de matériaux en vrac optiquement actifs

Le this compound peut être utilisé dans la préparation de matériaux en vrac complexes de polymères ioniques, qui sont optiquement actifs . Cela pourrait avoir des applications potentielles dans le domaine de l'optique et de la science des matériaux.

Composant de biosenseur à base de tyrosinase

Ce composé peut être utilisé comme composant du biosenseur à base de tyrosinase, applicable à la détection des molécules de phénol . Cela pourrait être particulièrement utile dans la surveillance environnementale et le contrôle des procédés industriels.

Modèle lipidique dans les études biophysiques

Le this compound est un tensioactif à double chaîne utilisé comme modèle lipidique, amphiphile formant une bicouche . Cela le rend utile dans les études biophysiques pour comprendre le comportement des membranes biologiques.

Synthèse de tensioactifs géminés

La N,N-diméthyltétradécylamine, un composé apparenté, a été utilisée pour la synthèse du 1,6-bis (N,N-tétradécyldiméthylammonium adipate), un tensioactif géminé couplé au contre-ion (cocogem) . Les tensioactifs géminés ont une large gamme d'applications dans des domaines tels que l'amélioration de la récupération du pétrole, la délivrance de médicaments et les agents antimicrobiens.

Mécanisme D'action

Target of Action

It’s known that quaternary ammonium compounds often interact with bacterial cell membranes, disrupting their structure and leading to cell death .

Mode of Action

Dimethylditetradecylammonium bromide, as a surfactant, can lower the surface tension of liquids, making them more likely to wet and penetrate surfaces . It’s commonly used as an antimicrobial agent, disinfectant, and preservative . It can also be used as a catalyst or surfactant in certain chemical reactions .

Biochemical Pathways

As a quaternary ammonium compound, it’s known to disrupt bacterial cell membranes, which can lead to cell death .

Result of Action

The molecular and cellular effects of Dimethylditetradecylammonium bromide’s action primarily involve the disruption of bacterial cell membranes, leading to cell death . This makes it effective as an antimicrobial agent, disinfectant, and preservative .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethylditetradecylammonium bromide. It’s soluble in ethanol and methanol , and can form micelles in aqueous solutions .

Safety and Hazards

Dimethylditetradecylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Orientations Futures

Propriétés

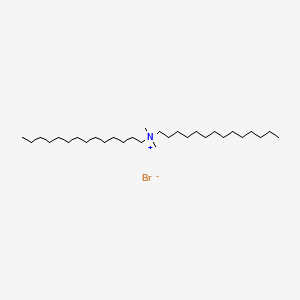

IUPAC Name |

dimethyl-di(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMGVPILCPGYNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987577 | |

| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68105-02-2 | |

| Record name | Ditetradecyldimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68105-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylditetradecylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068105022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylditetradecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: DTDAB is a quaternary ammonium compound with two 14-carbon alkyl chains attached to the nitrogen atom.

A: DTDAB readily self-assembles into various structures, including micelles, vesicles, and lamellar phases in solution, driven by hydrophobic interactions between its long alkyl chains. [, ] These self-assembled structures have shown potential in several applications:

- Oil Capture: When combined with poly(sodium 4-styrenesulfonate) (PSS) and subjected to pressure, DTDAB forms a supramolecular film with large lamellar mesophases. These mesophases efficiently capture oil due to their hydrophobicity, offering a potential solution for oil spill remediation. []

- Capillary Electrophoresis: DTDAB forms semi-permanent coatings on fused-silica capillaries, improving separation efficiency by reducing protein adsorption to the capillary surface. The stability of this coating increases with the length of the surfactant's alkyl chains. []

A: DTDAB acts as a cationic lipid component in liposomal formulations used for delivering genetic material like siRNA. [, ] It serves two primary functions:

- Cellular Uptake: DTDAB facilitates the interaction of the lipoplexes with negatively charged cell membranes, promoting endocytosis and ultimately enhancing the delivery of the genetic material into the cells. []

ANone: Several factors can influence the effectiveness of DTDAB-containing liposomes for gene delivery:

- Lipid Composition: The specific combination of DTDAB with other lipids, such as phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), significantly impacts the size, stability, and transfection efficiency of the resulting lipoplexes. []

- Cell Type: The cell type targeted for transfection influences the efficacy of DTDAB-containing liposomes, as different cell types exhibit varying sensitivities to cationic lipids. []

- Presence of Serum: Serum can interfere with the formation and stability of lipoplexes. Optimizing DTDAB formulations to maintain stability and transfection efficiency in the presence of serum is crucial for in vivo applications. []

A: As a cationic surfactant, DTDAB exhibits inherent cytotoxicity due to its ability to disrupt cell membranes. [] This cytotoxicity is concentration-dependent, highlighting the need for careful optimization of DTDAB concentrations to balance transfection efficiency with minimal cell toxicity in gene delivery applications. Further research into its long-term effects is essential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1231949.png)